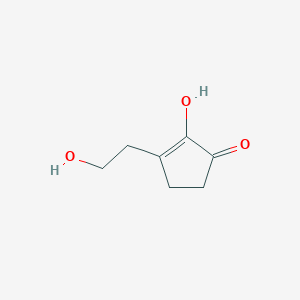
2-Cyclopenten-1-one, 2-hydroxy-3-(2-hydroxyethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopenten-1-one, 2-hydroxy-3-(2-hydroxyethyl)- is an organic compound with the molecular formula C7H10O3 It is a derivative of cyclopentenone, featuring hydroxyl groups at the 2 and 3 positions, and an additional hydroxyethyl group at the 3 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 2-hydroxy-3-(2-hydroxyethyl)- can be achieved through several methods. One common approach involves the base-catalyzed condensation of 1-hydroxyhexane-2,5-dione, a derivative of hydroxymethylfurfural . This reaction typically requires a strong base such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar base-catalyzed reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopenten-1-one, 2-hydroxy-3-(2-hydroxyethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclopentanol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentenone derivatives, while reduction can produce cyclopentanol derivatives.
Aplicaciones Científicas De Investigación
2-Cyclopenten-1-one, 2-hydroxy-3-(2-hydroxyethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of fragrances and flavoring agents due to its unique aroma profile.
Mecanismo De Acción
The mechanism of action of 2-Cyclopenten-1-one, 2-hydroxy-3-(2-hydroxyethyl)- involves its interaction with various molecular targets and pathways. For instance, it may activate redox-sensitive transcription factors such as nuclear factor-kappa B (NF-kappaB), which plays a central role in inflammation and aging processes by inducing pro-inflammatory genes . The compound’s hydroxyl groups allow it to participate in hydrogen bonding and other interactions that modulate its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-3-methyl-2-cyclopenten-1-one: This compound is structurally similar but features a methyl group instead of a hydroxyethyl group.
3-Ethyl-2-hydroxy-2-cyclopenten-1-one: Another similar compound with an ethyl group at the 3 position.
Uniqueness
2-Cyclopenten-1-one, 2-hydroxy-3-(2-hydroxyethyl)- is unique due to the presence of both hydroxyl and hydroxyethyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
303183-80-4 |
|---|---|
Fórmula molecular |
C7H10O3 |
Peso molecular |
142.15 g/mol |
Nombre IUPAC |
2-hydroxy-3-(2-hydroxyethyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C7H10O3/c8-4-3-5-1-2-6(9)7(5)10/h8,10H,1-4H2 |
Clave InChI |
NRYABLFNRBOMDT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C(=C1CCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


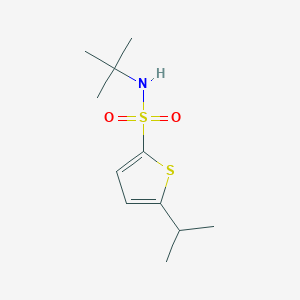
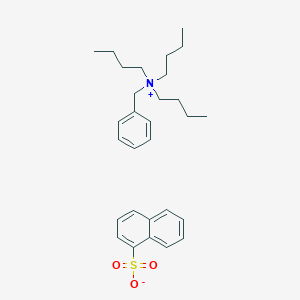
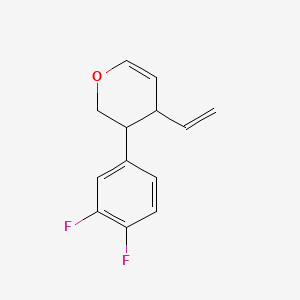
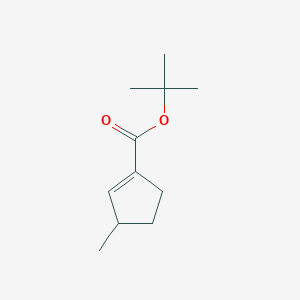
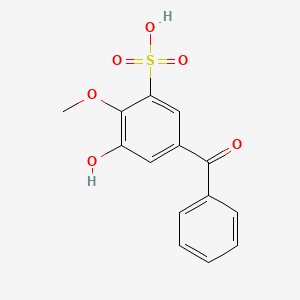
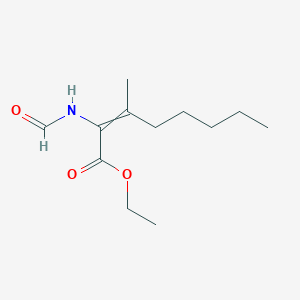
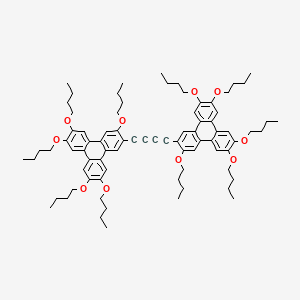
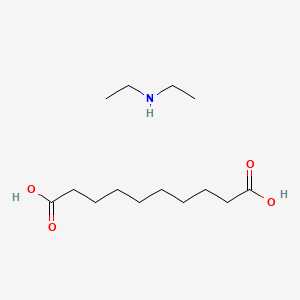
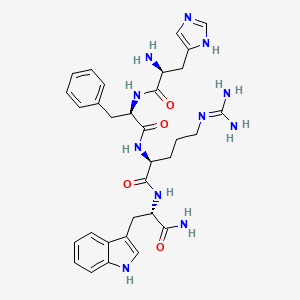
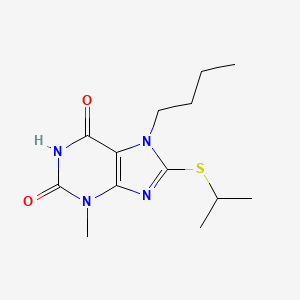
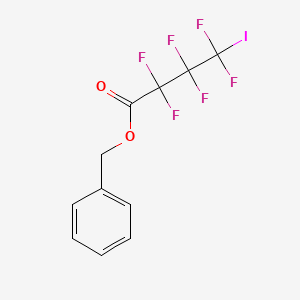
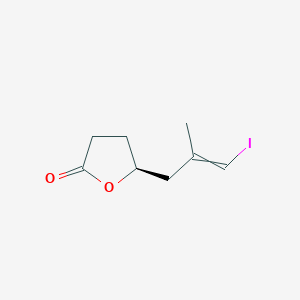

![(5S)-2-(2-Chloroethyl)-6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl carbonate](/img/structure/B14249356.png)
